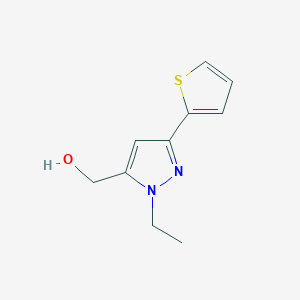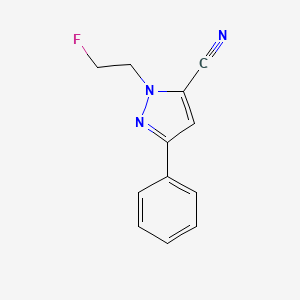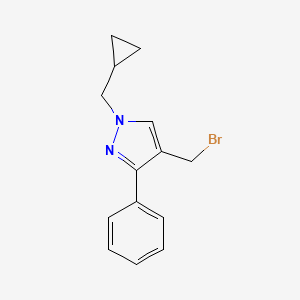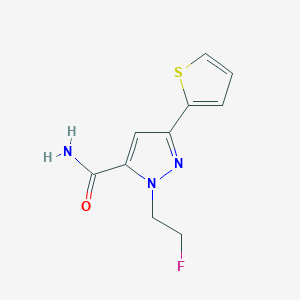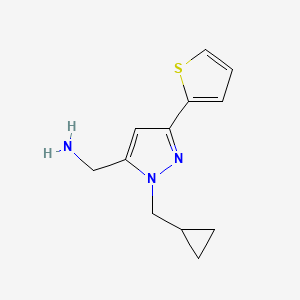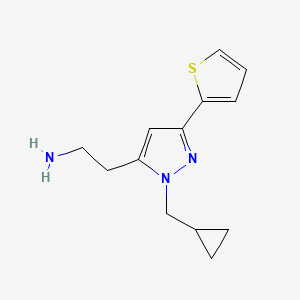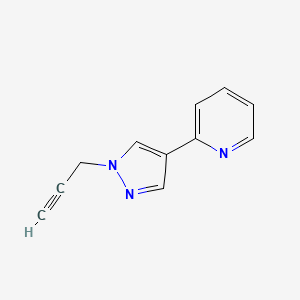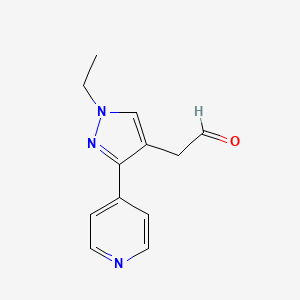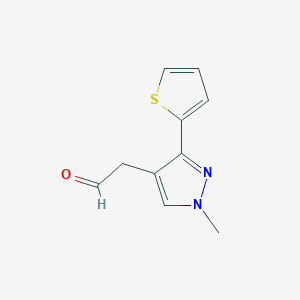
5-(clorometil)-1-metil-3-(tiofen-3-il)-1H-pirazola
Descripción general
Descripción
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos
Los derivados del tiofeno, como el que se está considerando, se sabe que se utilizan en la síntesis de agentes anticancerígenos . La presencia de un anillo de tiofeno puede contribuir a la bioactividad del compuesto, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos fármacos quimioterapéuticos. Los investigadores están explorando el uso de estos compuestos en sistemas de administración de fármacos dirigidos para mejorar la eficacia y reducir los efectos secundarios de los tratamientos contra el cáncer.
Ciencia de los Materiales: Inhibidores de la Corrosión
En el campo de la química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión . La capacidad del compuesto para formar una capa protectora en las superficies metálicas lo convierte en un agente importante en la prevención de la corrosión, lo que es una preocupación importante en diversas industrias, incluidas la construcción y la fabricación de metales.
Semiconductores Orgánicos
La porción de tiofeno es integral para el avance de los semiconductores orgánicos . Su incorporación en materiales semiconductores puede mejorar sus propiedades eléctricas, lo que los hace adecuados para su uso en dispositivos electrónicos. El compuesto en cuestión podría utilizarse potencialmente para desarrollar nuevos tipos de semiconductores orgánicos con un rendimiento mejorado.
Transistores de Efecto de Campo Orgánicos (OFET)
Las moléculas basadas en tiofeno juegan un papel destacado en la fabricación de OFET . Estos transistores son componentes clave en dispositivos electrónicos flexibles debido a su bajo costo de producción y excelentes propiedades eléctricas. La estructura del compuesto podría adaptarse para optimizar el transporte de carga en OFET.
Diodos Orgánicos Emisores de Luz (OLED)
En la tecnología OLED, los derivados del tiofeno son valiosos por sus propiedades electroluminiscentes . Se pueden utilizar en la capa emisora de OLED para producir soluciones de visualización e iluminación de alta calidad. La capacidad del compuesto para emitir luz al ser estimulado eléctricamente lo convierte en un candidato para desarrollar OLED más eficientes.
Aplicaciones Farmacéuticas: Antiinflamatorio y Antimicrobiano
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas . El compuesto "5-(clorometil)-1-metil-3-(tiofen-3-il)-1H-pirazola" podría investigarse por su posible uso en el tratamiento de afecciones inflamatorias e infecciones, contribuyendo al desarrollo de nuevos fármacos terapéuticos.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence several biological pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of a compound .
Análisis Bioquímico
Biochemical Properties
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, cell signaling, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and the overall metabolic flux by modulating the activity of key enzymes. For instance, 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole has been shown to inhibit enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within the cell .
Transport and Distribution
The transport and distribution of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within the cell .
Subcellular Localization
The subcellular localization of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole within these compartments is essential for its activity and function .
Propiedades
IUPAC Name |
5-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8(5-10)4-9(11-12)7-2-3-13-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBCLOUCLWDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


